molecular formula C14H13ClN4O2S2 B3470861 MFCD03847808

MFCD03847808

Cat. No.: B3470861
M. Wt: 368.9 g/mol
InChI Key: VMPWVDDMEBEOAR-UHFFFAOYSA-N
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Description

The compound identified by the registry number “MFCD03847808” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD03847808” involves specific synthetic routes that require precise reaction conditions. These conditions include the use of specific reagents, solvents, and catalysts to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: “MFCD03847808” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

“MFCD03847808” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used as a probe to study cellular processes and molecular interactions. In medicine, “this compound” is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “MFCD03847808” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The pathways involved include signal transduction pathways, metabolic pathways, and gene expression pathways. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.

Comparison with Similar Compounds

“MFCD03847808” is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structures and properties. The comparison involves analyzing the differences in their chemical reactivity, biological activity, and applications. This comparison helps in identifying the advantages and limitations of “this compound” and exploring new areas of research.

Properties

IUPAC Name

2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c1-19-13(17-18-14(19)22-6-10(16)20)12-11(15)8-4-3-7(21-2)5-9(8)23-12/h3-5H,6H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWVDDMEBEOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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